

An In-depth Technical Guide to 2-Bromo-5-methylanisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-methylanisole

Cat. No.: B1279017

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-Bromo-5-methylanisole**, a key chemical intermediate in various synthetic applications. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering detailed information on its nomenclature, physicochemical properties, and synthetic methodologies.

Nomenclature

IUPAC Name: 1-bromo-2-methoxy-4-methylbenzene[[1](#)]

Synonyms:

- **2-Bromo-5-methylanisole**[[1](#)][[2](#)]
- 4-Bromo-3-methoxytoluene[[1](#)][[2](#)]
- 1-bromo-2-methoxy-4-methyl-benzene[[1](#)][[2](#)]
- Benzene, 1-bromo-2-methoxy-4-methyl-[[1](#)][[2](#)]

Physicochemical and Pharmacokinetic Data

A summary of the key quantitative data for **2-Bromo-5-methylanisole** is presented below, offering a snapshot of its physical and chemical characteristics.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ BrO	[1] [2]
Molecular Weight	201.06 g/mol	[1]
CAS Number	95740-49-1	[1] [2]
Melting Point	104-105 °C	[2]
Boiling Point	231.994 °C at 760 mmHg	[2]
Density	1.378 g/cm ³	[2]
Flash Point	104.227 °C	[2]
Refractive Index	1.535	[2]
LogP	2.76610	[2]
Vapor Pressure	0.0919 mmHg at 25°C	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	1	[2]

Experimental Protocols

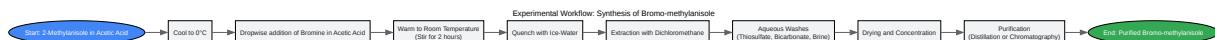
While a specific, detailed experimental protocol for the synthesis of **2-Bromo-5-methylanisole** is not readily available in the cited literature, a representative procedure can be adapted from the general methodology for the bromination of activated aromatic compounds like 2-methylanisole.

Representative Synthesis of a Bromo-methylanisole Derivative

This protocol outlines the bromination of 2-methylanisole, a closely related precursor, and can be considered a foundational method for synthesizing brominated methylanisole isomers.

Materials:

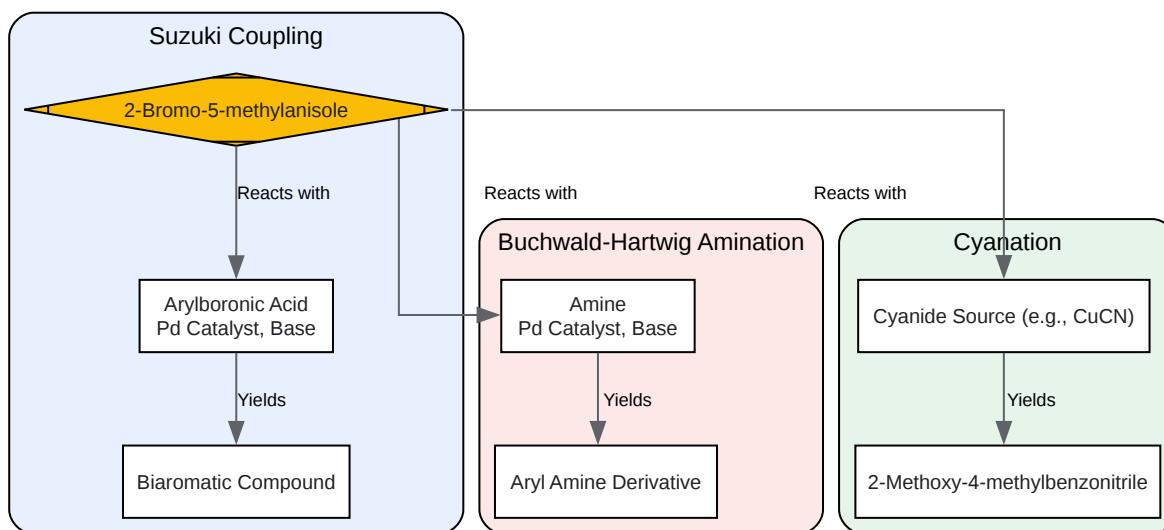
- 2-methylanisole
- Glacial acetic acid
- Bromine
- Dichloromethane
- Saturated aqueous sodium thiosulfate
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate


Procedure:

- Dissolve 2-methylanisole (10.0 g, 81.9 mmol) in glacial acetic acid (50 mL) within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of bromine (13.1 g, 81.9 mmol) in glacial acetic acid (20 mL) dropwise over 30 minutes, maintaining the reaction temperature below 5 °C.
- After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.
- Pour the reaction mixture into 200 mL of ice-water.
- If a precipitate forms, collect it via filtration. Otherwise, extract the aqueous mixture with dichloromethane (3 x 50 mL).
- Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to obtain the desired bromo-methylanisole product.

Logical and Synthetic Relationships


The following diagrams illustrate key logical and synthetic workflows related to **2-Bromo-5-methylanisole**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of bromo-methylanisole derivatives.

Potential Synthetic Utility of 2-Bromo-5-methylanisole

[Click to download full resolution via product page](#)

Caption: Potential synthetic transformations starting from **2-Bromo-5-methylanisole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-5-methylanisole | C8H9BrO | CID 10878192 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-5-methylanisole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279017#iupac-name-and-synonyms-for-2-bromo-5-methylanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com